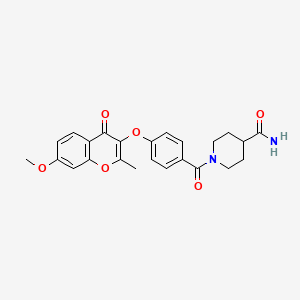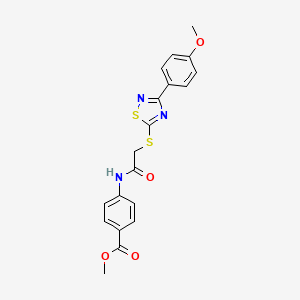![molecular formula C21H15ClN2O3 B2707435 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide CAS No. 922031-35-4](/img/structure/B2707435.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide” is a chemical compound. It is a derivative of dibenzo[b,f][1,4]oxazepin . The molecular formula of this compound varies based on the substituents attached to the oxazepin ring .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of 8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-2-yl trifluoromethanesulfonate as an intermediate . The resolution of racemates can be accomplished by conventional methods such as crystallization in the presence of a resolving agent, or chromatography, using, for example, a chiral HPLC column .Molecular Structure Analysis
The molecular structure of this compound is based on the dibenzo[b,f][1,4]oxazepin ring system, with various substituents attached to it .Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Properties
Compounds related to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide have shown potential in antibacterial and anticancer applications. In a study by Kuntala et al. (2015), novel benzoxepine-1,2,3-triazole hybrids were synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Some of these compounds demonstrated better activity against Gram-negative bacteria, specifically Escherichia coli. Additionally, these compounds exhibited cytotoxicity against lung and colon cancer cell lines, indicating their potential as anticancer agents (Kuntala et al., 2015).
Pharmacological Characterization
A study by Naporra et al. (2016) focused on the influence of the chlorine substitution pattern on the pharmacology of dibenzo[b,f][1,4]oxazepine derivatives. They investigated the interaction of these compounds with histamine receptors and other aminergic GPCRs. The findings indicated that the oxazepine/oxepine moiety and the chlorine substitution pattern play significant roles in determining receptor selectivity and specificity, which is crucial in drug development (Naporra et al., 2016).
Radioligand Development for PET
Halldin et al. (1993) conducted research on dopamine D-1 receptor antagonists, particularly NNC 687 and NNC 756, which are structurally related to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide. These compounds were used to develop radioligands for PET imaging. The study demonstrated the potential of these ligands in examining central dopamine D-1 receptors, which could be significant in understanding various neurological conditions (Halldin et al., 1993).
Serotonin-3 Receptor Antagonism
Harada et al. (1995) explored the structure-activity relationship of certain compounds, including benzoxepine derivatives, as serotonin-3 (5-HT3) receptor antagonists. This research is crucial in developing drugs for conditions like nausea and vomiting, often associated with chemotherapy (Harada et al., 1995).
Anti-Tumor Activities
Wu et al. (2006) discovered new dihydrodibenzoxepins with significant anti-tumor activities against human tumor cell lines. These compounds offer a promising avenue for developing new cancer treatments (Wu et al., 2006).
Wirkmechanismus
Target of Action
The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.
Mode of Action
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and movement among other functions.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor by N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide affects the dopaminergic pathways in the brain . These pathways are involved in various functions including motor control, reward, and cognition. The downstream effects of this inhibition can lead to changes in these functions.
Result of Action
The molecular and cellular effects of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide ’s action primarily involve the modulation of dopaminergic signaling in the brain . By inhibiting the Dopamine D2 receptor, it can alter the balance of neurotransmitters, potentially leading to therapeutic effects in conditions such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Eigenschaften
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-4-2-3-5-15(12)20(25)23-14-7-9-18-16(11-14)21(26)24-17-10-13(22)6-8-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLCKLRYZLLQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2707352.png)
![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid](/img/structure/B2707360.png)

![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)
![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)


![2,4-dibromo-6-[(1E)-[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol](/img/structure/B2707372.png)
